![molecular formula C10H16N2O2 B2812865 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-45-2](/img/structure/B2812865.png)

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

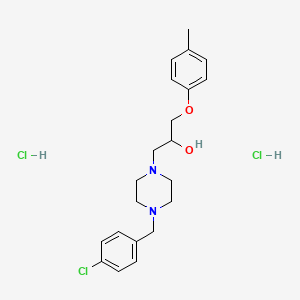

The molecule “7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a type of organic compound . It contains a total of 31 bonds, including 15 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 six-membered ring .

Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The molecular formula of “7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione” is C9H14N2O2 . The molecule has a molecular weight of 182.224 .Chemical Reactions Analysis

The synthesis of “7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione” involves several chemical reactions, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .Applications De Recherche Scientifique

Crystal Structure and Synthesis

The molecular structure of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives has been extensively studied. These compounds consist of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. The crystal structure analysis reveals specific conformational properties, such as the adoption of slight boat and envelope conformations by these rings, facilitating intermolecular hydrogen bonds that link molecules into chains (Rohlíček et al., 2010). Furthermore, derivatives of this compound have been synthesized with high yields, demonstrating significant antibacterial activities, showcasing its potential in developing novel polymeric biocides (Sun & Sun, 2001).

Antibacterial and Antimicrobial Applications

One specific application of derivatives of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is in the synthesis of novel regenerable N-halamine polymeric biocides. These biocides have shown high and durable antibacterial activities against Escherichia coli, highlighting their potential in antimicrobial treatments (Sun & Sun, 2001).

Fluorescence and Spectral Studies

Derivatives incorporating the 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione structure have been investigated for their fluorescence properties. New intermediates synthesized from reactions involving this compound have exhibited purplish-red and reddish-purple emissions under specific conditions, indicating potential uses in fluorescence-based applications and spectral studies (Zeng & Wang, 2018).

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have been explored for various applications, including the synthesis of spiro carbocyclic imidazolidine-2,4-diones. These compounds are recognized as a privileged class of heterocyclic scaffolds with pharmacological interest, offering pathways for the development of novel therapeutic agents (Pardali et al., 2021).

Propriétés

IUPAC Name |

7,9-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYCNHLXYNSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC2(C1)C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)